molecular formula C34H24Cl2N2O4 B11540807 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B11540807
M. Wt: 595.5 g/mol
InChI Key: TZLSYXPXABSRMS-UHFFFAOYSA-N
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Description

2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a fused isoindole system

Preparation Methods

The synthesis of 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves several steps, typically starting with the preparation of the isoindole core. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further functionalization and cyclization reactions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.

Scientific Research Applications

2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and photochromic materials.

Mechanism of Action

The mechanism of action of 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar compounds to 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone include other isoindoline-1,3-dione derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C34H24Cl2N2O4

Molecular Weight

595.5 g/mol

IUPAC Name

5,14-bis(4-chlorophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C34H24Cl2N2O4/c35-18-6-10-20(11-7-18)37-31(39)25-16-24(17-4-2-1-3-5-17)26-22-14-15-23(27(26)30(25)34(37)42)29-28(22)32(40)38(33(29)41)21-12-8-19(36)9-13-21/h1-15,22-23,25,27-30H,16H2

InChI Key

TZLSYXPXABSRMS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)C(=O)N(C2=O)C8=CC=C(C=C8)Cl

Origin of Product

United States

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